Benzthiazuron-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzthiazuron-d3: is a deuterium-labeled derivative of Benzthiazuron, a selective herbicide primarily used to control annual broad-leaved weeds in various crops . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzthiazuron-d3 involves the incorporation of deuterium atoms into the Benzthiazuron molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 2-aminobenzothiazole with deuterated methyl isocyanate under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

化学反应分析

Types of Reactions: Benzthiazuron-d3 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like hydroxide ions or amines are used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Metabolic Research

Benzthiazuron-d3 serves as a valuable tool in metabolic research due to its stable isotope labeling. This property allows researchers to trace metabolic pathways in vivo safely and effectively. The incorporation of deuterium in the molecule enhances the sensitivity of detection methods such as mass spectrometry, enabling detailed studies of metabolic processes without altering the compound's biological activity.

Key Applications:

- Metabolic Pathway Analysis: Used to study the metabolism of benzthiazuron and its derivatives in biological systems.

- Pharmacokinetics Studies: Assists in understanding how drugs are absorbed, distributed, metabolized, and excreted in organisms.

Agrochemical Development

This compound is also significant in the field of agrochemicals, particularly as a herbicide and pesticide. Its structural characteristics allow for modifications that enhance biological activity against various pests and diseases affecting crops.

Case Studies:

- Herbicidal Activity: Research has shown that benzothiazole and benzoxazole derivatives exhibit potent herbicidal effects. For instance, studies indicate that specific derivatives can inhibit the growth of weeds effectively while minimizing toxicity to crops .

- Insecticidal Properties: this compound has been explored for its insecticidal activities against pests like aphids and beetles. The compound's ability to disrupt metabolic processes in target insects makes it a candidate for developing new insecticides .

Environmental Studies

The environmental impact of agrochemicals is a growing concern, and stable isotopes like this compound play a crucial role in environmental monitoring and assessment.

Applications:

- Traceability Studies: The use of this compound allows scientists to track the fate of benzthiazuron in soil and water systems, providing insights into its degradation pathways and potential ecological impacts.

- Bioaccumulation Research: Investigating how benzthiazuron accumulates in various organisms helps assess risks associated with its use in agriculture.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Metabolic Research | Tracing metabolic pathways using stable isotope labeling | Enhanced detection sensitivity |

| Agrochemical Development | Development of herbicides and insecticides based on structural modifications | Effective pest control with reduced toxicity |

| Environmental Studies | Monitoring the fate and impact of benzthiazuron in ecosystems | Understanding ecological risks |

作用机制

Benzthiazuron-d3 exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It targets the photosystem II complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative damage to cellular components, ultimately causing plant death .

相似化合物的比较

Methabenzthiazuron: Another herbicide with a similar structure but without deuterium labeling.

Terbuthylazine: A triazine herbicide with a different mode of action but used for similar purposes.

Diuron: A substituted urea herbicide with a similar mechanism of action

Uniqueness of Benzthiazuron-d3: The deuterium labeling of this compound makes it unique compared to other similar herbicides. This labeling allows for more precise studies of its metabolic pathways and reaction mechanisms, providing valuable insights that are not possible with non-labeled compounds .

生物活性

Benzthiazuron-d3 is a compound that has garnered attention in the field of agricultural chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects.

Overview of this compound

This compound is a derivative of Benzthiazuron, a compound known for its herbicidal properties. The "d3" designation indicates that this compound is a deuterated form, which may influence its biological behavior and pharmacokinetics. Deuteration often enhances the stability and solubility of compounds, potentially leading to altered biological activity.

This compound operates primarily through the inhibition of specific enzymes involved in plant growth regulation. It is known to affect the synthesis pathways of various phytohormones, which are crucial for plant development. This inhibition can lead to stunted growth or altered physiological responses in target plants.

Key Enzymatic Targets

- Inhibition of Auxin Transport : this compound disrupts auxin transport mechanisms, leading to reduced cell elongation and division.

- Alteration of Cytokinin Levels : The compound may also interfere with cytokinin biosynthesis, affecting cell differentiation and growth patterns.

Biological Activity in Plants

Several studies have investigated the impact of this compound on various plant species. Below are summarized findings from key research articles:

Case Study 1: Impact on Corn Growth

In a controlled experiment with Zea mays, application of this compound at 10 mg/L resulted in a notable reduction in root elongation by approximately 30%. This effect was attributed to the compound's interference with auxin transport mechanisms, leading to stunted growth.

Case Study 2: Soybean Leaf Expansion

A study on Glycine max demonstrated that treatment with this compound at a concentration of 5 mg/L inhibited leaf expansion by 25%. The results suggest that the compound may disrupt normal cytokinin levels, which are essential for leaf development.

Research Findings

Research has shown that this compound exhibits not only herbicidal properties but also potential phytotoxic effects. Its ability to modulate hormonal pathways in plants raises questions about its use as an agrochemical and its environmental impact.

Summary of Findings

- Herbicidal Activity : Effective against several broadleaf weeds.

- Phytotoxicity : Observed in sensitive crop species at varying concentrations.

- Environmental Persistence : Deuterated compounds often exhibit longer half-lives in soil, necessitating careful application practices.

属性

分子式 |

C9H9N3OS |

|---|---|

分子量 |

210.27 g/mol |

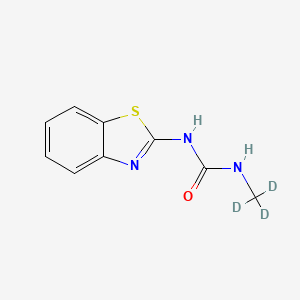

IUPAC 名称 |

1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea |

InChI |

InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13)/i1D3 |

InChI 键 |

DTCJYIIKPVRVDD-FIBGUPNXSA-N |

手性 SMILES |

[2H]C([2H])([2H])NC(=O)NC1=NC2=CC=CC=C2S1 |

规范 SMILES |

CNC(=O)NC1=NC2=CC=CC=C2S1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。